4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (S)-
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Overview
Description
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (S)- is a complex organic compound with a unique structure that combines elements of pyrimidoisoquinoline and imino functionalities
Preparation Methods
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (S)- involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidoisoquinoline core, followed by the introduction of the dimethoxy, ethyl, and methyl groups. The final step involves the formation of the imino group and the addition of the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (S)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group and other functional groups in the molecule play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (S)- stands out due to its unique combination of functional groups and structural features Similar compounds include other pyrimidoisoquinoline derivatives and imino-containing molecules
Properties
CAS No. |
108445-55-2 |
---|---|
Molecular Formula |
C26H32ClN3O3 |
Molecular Weight |
470.0 g/mol |
IUPAC Name |
(6S)-6-ethyl-9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C26H31N3O3.ClH/c1-8-19-11-18-12-22(31-6)23(32-7)13-20(18)21-14-24(28(5)26(30)29(19)21)27-25-16(3)9-15(2)10-17(25)4;/h9-10,12-14,19H,8,11H2,1-7H3;1H/t19-;/m0./s1 |
InChI Key |
SGMJWCCBAKZWOV-FYZYNONXSA-N |
Isomeric SMILES |
CC[C@H]1CC2=CC(=C(C=C2C3=CC(=NC4=C(C=C(C=C4C)C)C)N(C(=O)N13)C)OC)OC.Cl |
Canonical SMILES |
CCC1CC2=CC(=C(C=C2C3=CC(=NC4=C(C=C(C=C4C)C)C)N(C(=O)N13)C)OC)OC.Cl |
Origin of Product |
United States |
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